Product packaging for Ethyl 3-cyclopentyl-3-oxopropanoate(Cat. No.:CAS No. 24922-00-7)

Ethyl 3-cyclopentyl-3-oxopropanoate

Cat. No.: B1589695
CAS No.: 24922-00-7
M. Wt: 184.23 g/mol
InChI Key: MUDKQMLLCRJCEY-UHFFFAOYSA-N
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Description

Ethyl 3-cyclopentyl-3-oxopropanoate, with the chemical formula C₁₀H₁₆O₃, is structurally defined by a cyclopentyl group attached to a carbonyl, which is in the β-position relative to an ethyl ester group. sigmaaldrich.comachemblock.com This arrangement provides multiple reactive sites, making it a highly useful synthon, or building block, for chemists.

Table 1: Chemical and Physical Properties of this compound

Property Value
CAS Number 24922-00-7
Molecular Formula C₁₀H₁₆O₃
Molecular Weight 184.23 g/mol
IUPAC Name This compound
Physical Form Liquid
Purity Typically 95-97%
InChI Key MUDKQMLLCRJCEY-UHFFFAOYSA-N

Sources: sigmaaldrich.comachemblock.comsigmaaldrich.commyskinrecipes.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O3 B1589695 Ethyl 3-cyclopentyl-3-oxopropanoate CAS No. 24922-00-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-cyclopentyl-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-2-13-10(12)7-9(11)8-5-3-4-6-8/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUDKQMLLCRJCEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70457204
Record name ETHYL 3-CYCLOPENTYL-3-OXOPROPANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70457204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24922-00-7
Record name ETHYL 3-CYCLOPENTYL-3-OXOPROPANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70457204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-cyclopentyl-3-oxopropanoate
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Comprehensive Synthetic Methodologies for Ethyl 3 Cyclopentyl 3 Oxopropanoate

Classical and Contemporary Approaches to β-Keto Ester Synthesis

The synthesis of β-keto esters like ethyl 3-cyclopentyl-3-oxopropanoate has traditionally relied on well-established organic reactions. These methods, while effective, are continuously being refined to improve yields, reduce reaction times, and enhance substrate scope.

The Knoevenagel condensation is a modification of the aldol (B89426) condensation and represents a key strategy for forming carbon-carbon bonds. sigmaaldrich.comwikipedia.org It typically involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. sigmaaldrich.com For the synthesis of this compound, this would likely involve the reaction of cyclopentanecarboxaldehyde with a malonic ester derivative, followed by subsequent reaction steps. A related synthesis of ethyl 3-(3-aminophenyl)propanoate (B2654546) employs a tandem Knoevenagel condensation/reduction of 3-nitrobenzaldehyde (B41214) with Meldrum's acid. nih.gov

The mechanism of the Knoevenagel condensation commences with the deprotonation of the active methylene compound by a weak base. wikipedia.org The active methylene compound must possess sufficiently electron-withdrawing groups (Z) to render the α-hydrogens acidic enough for removal by a mild base. wikipedia.org This step generates a resonance-stabilized enolate ion. youtube.com

This enolate then acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone, in this case, cyclopentanecarboxaldehyde. sigmaaldrich.comlibretexts.org This nucleophilic addition leads to the formation of a β-hydroxy carbonyl intermediate. sigmaaldrich.com Typically, this intermediate readily undergoes dehydration (elimination of a water molecule) to yield the final α,β-unsaturated product. sigmaaldrich.comwikipedia.org The use of a weak base is crucial to prevent the self-condensation of the aldehyde. wikipedia.org

The efficiency of the Knoevenagel condensation is highly dependent on the choice of catalyst, solvent, and temperature. Various bases can be employed, and their selection can significantly impact the reaction outcome. Studies on related syntheses have evaluated bases such as sodium hydride (NaH), sodium carbonate (Na₂CO₃), and diisopropylethylamine (i-Pr₂NEt). researchgate.net In one instance, triethylamine (B128534) (Et₃N) in refluxing ethanol (B145695) was found to provide higher yields and shorter reaction times. researchgate.net Amines like piperidine (B6355638) are commonly used as catalysts. wikipedia.orgyoutube.com

The solvent system also plays a critical role. Ethanol has been shown to be an effective solvent for Knoevenagel condensations, leading to good yields. researchgate.net In some cases, the reaction can be performed without a solvent by simply mixing the reagents and warming them. youtube.com Optimization involves screening different combinations of bases and solvents to achieve the best possible yield and purity of the desired product.

Table 1: Optimization of Reaction Conditions for a Model Knoevenagel-type Reaction

Entry Base Solvent Conditions Yield
1 NaH Various Low Yield Low
2 Na₂CO₃ Various Low Yield Low
3 i-Pr₂NEt Various Low Yield Low
4 Et₃N Ethanol Reflux High
5 Piperidine None Gentle Warming High

This table is a generalized representation based on findings for related reactions. researchgate.netyoutube.com

Acylation reactions provide a direct and versatile method for the synthesis of β-keto esters. This approach involves the reaction of an enolate with an acylating agent, such as an acyl chloride. orgsyn.orgvedantu.com For the target molecule, this would entail the acylation of an appropriate ethyl ester enolate with cyclopentanecarbonyl chloride.

A common strategy for synthesizing β-keto esters is the Claisen condensation, which involves the reaction between two ester molecules. libretexts.org A crossed Claisen condensation, between two different esters, can also be employed, particularly when one ester lacks α-hydrogens to prevent self-condensation. libretexts.org

A more direct acylation can be achieved by reacting an ester enolate with an acyl chloride. For example, a series of β-keto esters have been synthesized from heteroaryl esters and ethyl acetate (B1210297) using lithium bis(trimethylsilyl)amide (LiHMDS) as a strong, non-nucleophilic base. nih.gov This method effectively minimizes self-condensation products. nih.gov

A procedure analogous to the synthesis of ethyl 3-cyclopropyl-3-oxopropionate can be envisioned. prepchem.com This involves the treatment of an ethyl malonate derivative with a strong base like n-butyllithium at low temperatures to form the enolate, followed by the addition of the corresponding acyl chloride (cyclopentanecarbonyl chloride). prepchem.com Another established method is the acylation of the magnesium enolate of a substituted malonic acid half oxyester with an acyl chloride. organic-chemistry.org The high reactivity of acyl chlorides, which are more susceptible to nucleophilic attack than esters, facilitates these reactions. quora.com

Table 2: General Acylation Approaches for β-Keto Ester Synthesis

Method Enolate Source Acylating Agent Base Key Features
Crossed Claisen-type Ethyl Acetate / Malonic Ester Cyclopentanecarbonyl Chloride LiHMDS, n-BuLi Good for preventing self-condensation. nih.govprepchem.com
Malonic Ester Derivative Ethyl hydrogen malonate Cyclopentanecarbonyl Chloride n-Butyllithium Effective for structurally similar compounds. prepchem.com
Enamine Acylation Enamine of a ketone Cyclopentanecarbonyl Chloride Triethylamine Mild conditions, high yields. hacettepe.edu.tr

Acylation Reactions Utilizing Cyclopentanecarbonyl Chloride Derivatives

Innovations in Catalysis for Sustainable Synthesis of this compound

Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally benign processes. This has led to significant innovations in the catalytic synthesis of β-keto esters.

Recent advancements include the development of electrochemical methods for β-keto ester functionalization, which utilize green solvents like acetone (B3395972) and water and avoid the need for stoichiometric metallic oxidants. rsc.org Enzymatic catalysis offers another green alternative. Lipase-catalyzed transesterification has been successfully used to prepare β-keto esters under mild, solvent-free conditions, also allowing for the synthesis of optically active products. google.com Furthermore, the use of carbonyl reductase mutants has been explored for the stereoselective synthesis of related chiral hydroxy-nitriles from oxo-nitrile precursors, highlighting the potential of biocatalysis in this area. google.com

Heterogeneous catalysis also presents a sustainable option. Reconstructed hydrotalcite has been shown to be a highly active and reusable heterogeneous base catalyst for carbon-carbon bond formations, including Knoevenagel-type condensations, even in the presence of water. organic-chemistry.org These innovative catalytic systems offer promising avenues for the cleaner and more efficient production of this compound.

Heterogeneous Catalysis and Solid-Supported Systems in β-Keto Ester Production

The shift away from traditional homogeneous catalysts, which can be corrosive, difficult to separate from the reaction mixture, and environmentally problematic, has led to significant advancements in heterogeneous catalysis for β-keto ester synthesis. researchgate.net These solid-supported systems offer numerous advantages, including simplified product purification, catalyst recyclability, and often milder reaction conditions.

One prominent area of research involves the use of silica-supported catalysts. For instance, silica-supported boric acid (SiO₂–H₃BO₃) has been demonstrated as an effective, recyclable, and environmentally benign heterogeneous catalyst for the transesterification of β-keto esters under solvent-free conditions. nih.gov This method provides excellent yields (87–95%) for a variety of primary, secondary, and benzylic alcohols, highlighting its potential applicability for synthesizing various β-keto esters by modifying the ester group. nih.gov The catalyst is noted for being cheap, thermally stable, and mild in nature. nih.gov

Natural clays (B1170129) and zeolites represent another class of effective heterogeneous catalysts. Montmorillonite K-10, a type of acidic clay, and kaolinitic clay have been successfully used for the selective transesterification of methyl β-keto esters. rsc.org These low-cost, non-corrosive minerals possess both Brønsted and Lewis acidic sites, enabling efficient catalysis. rsc.org Similarly, microporous nanosilicates (zeolites) have been employed as catalysts, although in some cases they have resulted in lower yields compared to other methods. google.comgoogle.com

Polymer-supported catalysts have also been developed to facilitate easier separation and recycling. Ruthenium species supported on porous organic polymers, for example, have been used for the asymmetric hydrogenation of β-keto esters, demonstrating the potential of solid supports in achieving chiral products. researchgate.net Another approach involves immobilizing enzymes on solid supports. Candida antarctica lipase (B570770) B (CALB) supported on a macroporous resin is a highly effective biocatalyst for the transesterification of β-keto esters, operating under mild, solvent-free conditions and yielding products in high yields (>90%). google.comgoogle.com

The table below summarizes various heterogeneous catalysts used in the synthesis of β-keto esters, which are methodologies applicable to the production of this compound.

Catalyst SystemReactantsKey FeaturesYieldReference
Silica-Supported Boric Acid (SiO₂–H₃BO₃)β-keto methyl/ethyl esters and various alcoholsHeterogeneous, solvent-free, recyclable catalyst87–95% nih.gov
Montmorillonite K-10 ClayMethyl β-keto esters and various alcoholsNatural, low-cost, acidic clay catalystGood selectivity and reactivity rsc.org
Kaolinitic ClayMethyl β-keto esters and various alcoholsReusable, heterogeneous catalystGood selectivity and reactivity rsc.org
Immobilized Candida antarctica Lipase B (CALB)Methyl or ethyl β-keto esters and various alcoholsBiocatalyst, solvent-free, mild conditions, chemoselective>90% google.comgoogle.com
Ruthenium on Porous Organic Polymer (Ru/POP-BINAP)β-keto estersAsymmetric hydrogenation, recyclable chiral catalystQuantitative conversion researchgate.net

Investigating Chemical Transformations and Reaction Mechanisms of Ethyl 3 Cyclopentyl 3 Oxopropanoate

Fundamental Reactivity at the Ester and Ketone Functionalities

The reactivity of Ethyl 3-cyclopentyl-3-oxopropanoate is dominated by the chemistry of its two carbonyl groups: the ester and the ketone. These groups can react independently or in concert, depending on the reaction conditions and reagents employed.

The ester functionality of this compound is susceptible to nucleophilic acyl substitution. This class of reaction involves a nucleophile attacking the electrophilic carbonyl carbon of the ester. The general mechanism is a two-step process: nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the ethoxide leaving group to regenerate the carbonyl double bond. vanderbilt.edu

Key nucleophilic acyl substitution reactions include:

Saponification (Basic Hydrolysis) : In the presence of a strong base like sodium hydroxide, the ester undergoes hydrolysis to form a carboxylate salt. masterorganicchemistry.com Subsequent acidification yields the corresponding β-keto acid, 3-cyclopentyl-3-oxopropanoic acid. The reaction is effectively irreversible because the final deprotonation of the carboxylic acid by the base drives the equilibrium forward. masterorganicchemistry.com

Transesterification : When treated with an alcohol in the presence of an acid or base catalyst, this compound can be converted to a different ester. This equilibrium process is driven to completion by using the new alcohol as a solvent.

Aminolysis : Reaction with ammonia or primary/secondary amines can convert the ester into an amide. vanderbilt.edu This reaction is generally slower than hydrolysis or transesterification and may require heating.

The reactivity of the ester is lower than that of acid chlorides or anhydrides due to the resonance stabilization provided by the oxygen atom of the ester group. vanderbilt.edu

The ketone carbonyl group also undergoes a variety of transformations, distinct from the substitution reactions of the ester.

Hydrolysis and Decarboxylation : While hydrolysis primarily targets the ester, the resulting product, a β-keto acid, is thermally unstable. aklectures.comlibretexts.org Upon gentle heating, 3-cyclopentyl-3-oxopropanoic acid readily undergoes decarboxylation (loss of CO2) through a cyclic transition state to yield cyclopentyl methyl ketone. libretexts.orgyoutube.com This hydrolysis-decarboxylation sequence is a synthetically powerful method for producing ketones. aklectures.com

Reduction : The ketone carbonyl can be selectively reduced to a secondary alcohol using mild reducing agents. Sodium borohydride (NaBH₄) is commonly used for this transformation as it selectively reduces ketones and aldehydes in the presence of less reactive esters. thieme-connect.com This reaction produces Ethyl 3-cyclopentyl-3-hydroxypropanoate. The reduction is often stereoselective, and biocatalysts like baker's yeast can be employed to obtain high enantiomeric excess of one stereoisomer. nih.govresearchgate.net

Condensation Reactions : The ketone carbonyl and the adjacent active methylene (B1212753) group can participate in various condensation reactions. For instance, in the presence of an aldehyde and a base (like in a Knoevenagel-type condensation), the enolate of this compound can act as a nucleophile. Similarly, it can be a component in multi-component reactions, such as the Biginelli reaction, to form complex heterocyclic structures. researchgate.net

Oxidative and Reductive Pathways of this compound

The molecule can undergo various oxidative and reductive transformations, often with a high degree of selectivity depending on the reagents chosen.

The oxidation of β-keto esters like this compound is less common than their reduction or enolate chemistry. However, under harsh oxidative conditions, cleavage of carbon-carbon bonds can occur. For example, strong oxidizing agents such as potassium permanganate or ozone (followed by an oxidative workup) could potentially cleave the bond between the carbonyl groups or oxidize the cyclopentyl ring, though these reactions often lack selectivity and are of limited synthetic utility. A more controlled oxidation might involve converting the ketone into an enol ether or enamine, which could then be susceptible to specific oxidative cleavage reactions.

The reduction of the two carbonyl groups in this compound can be controlled to achieve selective or complete reduction. The choice of reducing agent is critical for determining the outcome.

Selective Ketone Reduction : As mentioned, sodium borohydride (NaBH₄) in an alcoholic solvent is the standard choice for selectively reducing the ketone to a hydroxyl group without affecting the ester. thieme-connect.com

Selective Ester Reduction : Achieving selective reduction of the ester in the presence of the ketone is more challenging. One method involves converting the β-keto ester into its potassium or lithium enolate. Treatment of this enolate with aluminum hydride can then chemoselectively reduce the ester group to a primary alcohol, yielding 1-cyclopentyl-1,3-butanediol after workup. jst.go.jp

Complete Reduction : Powerful reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the ketone and the ester functionalities. This reaction results in the formation of a diol, 1-cyclopentyl-1,3-propanediol.

Biocatalytic Reductions : Enzymes, particularly ketoreductases found in microorganisms like baker's yeast (Saccharomyces cerevisiae), can reduce the ketone group with high stereoselectivity. acs.orgnih.gov These enzymatic reductions are valuable for synthesizing optically pure β-hydroxy esters, which are important chiral building blocks. nih.govresearchgate.net

The following table summarizes the outcomes of various reduction reactions.

ReagentCarbonyl Group(s) ReducedProduct(s)Selectivity
Sodium Borohydride (NaBH₄)KetoneEthyl 3-cyclopentyl-3-hydroxypropanoateHigh selectivity for ketone
Aluminum Hydride (AlH₃) on enolateEster3-Cyclopentyl-3-hydroxypropan-1-olHigh selectivity for ester
Lithium Aluminum Hydride (LiAlH₄)Ketone and Ester1-Cyclopentyl-1,3-propanediolNon-selective, reduces both
Baker's Yeast (S. cerevisiae)Ketone(R)- or (S)-Ethyl 3-cyclopentyl-3-hydroxypropanoateHigh stereoselectivity

Carbon-Carbon Bond-Forming Reactions and Derivatizations

A hallmark of β-keto esters is the pronounced acidity of the C-H bonds of the methylene group situated between the two carbonyl groups (the α-carbon). The pKa of these protons is typically around 11 in DMSO, making them readily removable by common bases like sodium ethoxide.

The deprotonation of the α-carbon generates a resonance-stabilized enolate ion. This enolate is an excellent carbon nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

Alkylation : The most common derivatization is alkylation. The enolate reacts readily with primary alkyl halides in an Sₙ2 reaction to attach an alkyl group to the α-carbon. aklectures.com This reaction is highly efficient for forming a new C-C bond. If a second acidic proton remains, a second, different alkyl group can be introduced by repeating the deprotonation and alkylation steps. This allows for the synthesis of a wide array of substituted β-keto esters, which can then be hydrolyzed and decarboxylated to produce complex ketones. aklectures.comlibretexts.org

The general scheme for alkylation is as follows:

Deprotonation : this compound is treated with a base (e.g., NaOEt) to form the nucleophilic enolate.

Nucleophilic Attack : The enolate attacks an alkyl halide (R-X), displacing the halide and forming a new C-C bond at the α-position.

This sequence provides a powerful tool for extending the carbon skeleton of the molecule, leading to a diverse range of derivatives.

Enolate Chemistry and Alkylation Strategies with this compound

The synthetic utility of this compound is largely derived from the acidity of the protons on the α-carbon (the carbon between the two carbonyl groups). These protons are readily abstracted by a base to form a resonance-stabilized nucleophile known as an enolate. This enolate is a key intermediate for forming new carbon-carbon bonds.

The formation of the enolate is typically achieved using a suitable base. For β-keto esters like this compound, a moderately strong base such as sodium ethoxide (NaOEt) in ethanol (B145695) is often sufficient to generate a significant concentration of the enolate at equilibrium. libretexts.org For complete and irreversible enolate formation, a stronger, non-nucleophilic base like lithium diisopropylamide (LDA) is employed, usually at low temperatures. libretexts.org

Once formed, the enolate ion is a potent nucleophile that can react with various electrophiles. A cornerstone reaction is the alkylation of the enolate, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism with an alkyl halide. libretexts.org This reaction effectively replaces an α-hydrogen with an alkyl group, forming a new C-C bond. libretexts.org The choice of the alkylating agent is critical and is generally restricted to methyl or primary alkyl halides to avoid competing elimination reactions that are common with secondary and tertiary halides. libretexts.org

The general sequence for the alkylation of this compound is as follows:

Enolate Formation: The β-keto ester is treated with a base (e.g., NaOEt) to deprotonate the α-carbon.

Alkylation: The resulting enolate attacks an alkyl halide (R-X) in an SN2 reaction, displacing the halide and forming the α-substituted product. libretexts.org

Table 1: Representative Conditions for Alkylation of β-Keto Esters

Base Alkylating Agent (R-X) Solvent Typical Conditions
Sodium Ethoxide (NaOEt) Iodomethane (CH₃I) Ethanol Reflux
Sodium Hydride (NaH) Benzyl Bromide (BnBr) Tetrahydrofuran (THF) 0 °C to room temp
Lithium Diisopropylamide (LDA) Allyl Bromide Tetrahydrofuran (THF) -78 °C to 0 °C

Aldol-Type Condensations and Related Reactions

The enolate of this compound can also act as a nucleophile in additions to other carbonyl compounds, leading to Aldol-type condensation products. In a classic Aldol (B89426) addition, the enolate attacks an aldehyde or ketone to form a β-hydroxy dicarbonyl compound. pharmacy180.com Subsequent heating, often under acidic or basic conditions, can lead to dehydration (loss of a water molecule) to yield a thermodynamically stable α,β-unsaturated carbonyl compound, which is the final product of an Aldol condensation. pharmacy180.com

A related and highly significant transformation is the Knoevenagel condensation. This reaction involves the condensation of a compound with an active methylene group, such as this compound, with an aldehyde or ketone. The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine) or an ammonium salt. The product is an α,β-unsaturated dicarbonyl compound, formed through a nucleophilic addition followed by dehydration. uwindsor.ca

Table 2: Aldol-Type and Knoevenagel Condensation Partners

Reactant 1 Reactant 2 (Aldehyde/Ketone) Catalyst Reaction Type Resulting Product Class
This compound Benzaldehyde Piperidine (B6355638)/Acetic Acid Knoevenagel α,β-unsaturated β-keto ester
This compound Acetone (B3395972) Sodium Ethoxide (NaOEt) Aldol Condensation α,β-unsaturated β-keto ester
This compound Cyclohexanone Pyrrolidine Knoevenagel-Doebner Substituted α,β-unsaturated acid (after hydrolysis/decarboxylation)

Cyclization Reactions and Annulation Strategies Utilizing this compound Derivatives

The structural framework of this compound is an excellent starting point for the synthesis of various cyclic and heterocyclic systems.

Derivatives of this compound can be designed to undergo intramolecular reactions to form complex ring structures. A prominent example of this strategy is the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester to yield a cyclic β-keto ester. researchgate.net For this to occur, the initial compound would need to be modified to incorporate a second ester group at a suitable position. For example, alkylating the enolate of this compound with an ester-containing alkyl halide would create a precursor that, upon treatment with a base like sodium ethoxide, could cyclize to form a five- or six-membered ring. libretexts.org

This cyclization is a powerful tool for creating substituted carbocycles. The resulting cyclic β-keto ester can be further functionalized at its own α-position and can subsequently be hydrolyzed and decarboxylated to yield a substituted ketone, such as a 2-substituted cyclopentanone or cyclohexanone. libretexts.org

The 1,3-dicarbonyl moiety in this compound is a classic synthon for building a wide array of heterocycles. researchgate.net By reacting it with appropriate bifunctional reagents, various fused heterocyclic systems can be constructed.

Furan Synthesis (Feist-Benary Synthesis): Reaction of the enolate of this compound with an α-halo ketone proceeds via nucleophilic substitution, followed by an acid-catalyzed cyclization and dehydration to yield a substituted furan. uwindsor.ca

Pyrrole Synthesis (Hantzsch Pyrrole Synthesis): A similar reaction with an α-halo ketone in the presence of ammonia or a primary amine leads to the formation of a substituted pyrrole. uwindsor.ca

Pyridine Synthesis: The Hantzsch pyridine synthesis allows for the construction of dihydropyridine rings by condensing the β-keto ester with an aldehyde and ammonia. The resulting dihydropyridine can then be oxidized to the corresponding pyridine derivative.

Pyrimidine Synthesis: Condensation with urea or thiourea under basic conditions can lead to the formation of pyrimidine-2-one or pyrimidine-2-thione derivatives, which are core structures in many biologically active molecules.

Table 3: Heterocycle Synthesis from β-Keto Ester Precursors

Target Heterocycle Required Coreactant(s) Named Reaction
Substituted Furan α-Halo Ketone Feist-Benary Synthesis
Substituted Pyrrole α-Halo Ketone, Ammonia/Amine Hantzsch Pyrrole Synthesis
Dihydropyridine Aldehyde, Ammonia Hantzsch Pyridine Synthesis

Stereoselective Transformations and Chiral Auxiliary Applications

Controlling the three-dimensional arrangement of atoms (stereochemistry) during the formation of new C-C bonds is a central goal in modern organic synthesis. When new chiral centers are created during reactions such as the alkylation or aldol condensation of this compound, a mixture of stereoisomers can be formed.

To control the stereochemical outcome, a chiral auxiliary can be employed. A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate to direct the approach of a reagent from a specific face of the molecule. uol.de After the desired stereoselective reaction is complete, the auxiliary can be removed and often recycled.

In the context of this compound, a chiral auxiliary could be incorporated by forming an amide with a chiral amine (after hydrolysis of the ethyl ester) or by using a chiral alcohol to form the ester itself. For instance, Evans' oxazolidinone auxiliaries are widely used for directing stereoselective alkylation and aldol reactions. nih.gov The steric bulk of the auxiliary effectively blocks one face of the enolate, forcing the electrophile (e.g., an alkyl halide or an aldehyde) to attack from the less hindered face. This results in the preferential formation of one diastereomer over the other. pharmacy180.com This method allows for the synthesis of α-substituted or β-hydroxy products with a high degree of stereocontrol. nih.govacs.org The development of catalytic asymmetric methods has also become crucial, where a chiral catalyst rather than a stoichiometric auxiliary controls the stereoselectivity. rsc.orgnih.gov

Table 4: Examples of Chiral Auxiliaries for Stereoselective Control

Chiral Auxiliary Type Common Application Typical Stereoselectivity
Evans' Oxazolidinones Aldol Reactions, Alkylations High (often >95% de)
Camphorsultams (Oppolzer's) Aldol Reactions, Michael Additions High (often >95% de)
Chiral Amino Alcohols (e.g., from Valine) Alkylations Good to Excellent (80-99% ee) uol.de

Applications of Ethyl 3 Cyclopentyl 3 Oxopropanoate in Advanced Organic Synthesis and Medicinal Chemistry

Role as a Key Intermediate in the Total Synthesis of Natural Products

While specific total syntheses of natural products commencing directly from Ethyl 3-cyclopentyl-3-oxopropanoate are not extensively detailed in preeminent literature, its value can be inferred from the prevalence of the cyclopentane (B165970) motif in a vast array of natural products. The cyclopentane ring is a core structural feature in many biologically active molecules, including prostaglandins, iridoids, and certain alkaloids and steroids.

β-Keto esters like this compound are foundational synthons in organic chemistry, prized for their ability to undergo a variety of transformations. The acidic α-proton allows for easy alkylation and acylation, while the ketone and ester functionalities can be manipulated to generate diverse structures. It is therefore a valuable precursor for creating the highly functionalized cyclopentane rings that form the backbone of many complex natural products. Its application in the rational design of statin derivatives with herbicidal activity, which mimics the structure of natural HMG-CoA reductase inhibitors, further underscores its potential in creating natural product analogues. biorxiv.orgbiorxiv.org

Strategic Building Block for Pharmacologically Active Molecules and Drug Candidates

The utility of this compound is most prominently documented in the discovery and optimization of novel drug candidates. Its cyclopentyl group often serves to explore the hydrophobic regions of target proteins, influencing binding affinity and selectivity.

This compound has been explicitly used as a key starting material in the multi-step synthesis of triazolopyrimidinone (B1258933) derivatives that act as antagonists for the CC chemokine receptors 2 (CCR2) and 5 (CCR5). nih.govacs.orgresearchgate.net These receptors are implicated in a variety of inflammatory diseases, making them important therapeutic targets.

The synthesis involves an initial benzylation of this compound, followed by a cyclization reaction with 3,5-diaminotriazole to form the core triazolopyrimidinone scaffold. nih.govacs.org Structure-activity relationship (SAR) studies revealed that the cyclopentyl group plays a crucial role in the potency of these antagonists. For instance, replacing a linear pentyl group with a cyclopentyl group resulted in a 4.5-fold increase in binding affinity for the CCR2 receptor. nih.govacs.org The resulting compound, 31 , demonstrated a pKi of 8.8 for CCR2, corresponding to a potent binding affinity of 1.6 nM. nih.govacs.org

In a separate study, this ketoester was used to synthesize 5-Cyclopentyl- nih.govacs.orgtriazolo[1,5-a]pyrimidin-7-ol, which was evaluated as part of a library of compounds for anti-tubercular activity against Mycobacterium tuberculosis. researchgate.net

Table 1: Comparison of Cyclopentyl-Containing CCR2 Antagonist with Analogs

Compound R³ Group CCR2 pKi CCR2 Ki (nM) CCR5 Inhibition (%)*
30 n-Pentyl 8.1 7.9 49
31 Cyclopentyl 8.8 1.6 77
29 2-Ethylbutyl 7.2 63 36

*Percent inhibition of β-arrestin recruitment at 1 µM concentration. Data sourced from Ortiz Zacarías et al. (2019). nih.govacs.org

The versatile reactivity of this compound makes it an attractive precursor for a wide range of other bioactive heterocyclic compounds. Patent literature demonstrates its use in the creation of compound libraries for drug discovery programs. For example, it has been reacted with methylhydrazine to produce pyrazolone (B3327878) intermediates, which are common scaffolds in medicinal chemistry. google.com Furthermore, it is cited as a reactant in the synthesis of pyrazolopyrimidine derivatives designed as potential glycine (B1666218) B antagonists for the treatment of neurological disorders. google.com

While direct synthesis of anti-HIV or specific carbocyclic nucleoside analogs from this starting material is not prominently reported, its role in constructing substituted cyclopentane-fused heterocycles is clear. The cyclopentane moiety is the defining feature of carbocyclic nucleosides, a class of compounds known for their antiviral activities, including against HIV. The synthetic utility of this compound in building complex heterocyclic systems suggests its potential as a key intermediate in the future development of such analogs.

Utility in Fine Chemicals and Industrial Intermediates Production

This compound is recognized as a valuable intermediate in the fine chemical industry. lookchem.combuyersguidechem.combuyersguidechem.com It is commercially available from numerous chemical suppliers, indicating its established role in both academic research and larger-scale industrial synthesis. chemblink.com Its application as a starting material for pharmaceuticals and agrochemicals, such as the rationally designed HMG-CoA reductase inhibitors with herbicidal properties, highlights its industrial relevance. biorxiv.orgbiorxiv.org The stability and reactivity of the compound make it suitable for the scalable production of more complex molecules.

Contributions to Complex Molecular Architecture through Multi-Step Syntheses

The transformation of a relatively simple starting material into a complex, polycyclic, and biologically active molecule is a central goal of organic synthesis. This compound has proven to be an effective component in such multi-step synthetic sequences.

The synthesis of the aforementioned CCR2/CCR5 antagonists provides a clear example. nih.govacs.org In this three-step process, the initial ketoester undergoes C-alkylation, followed by a heterocyclization reaction. This sequence efficiently builds a complex molecular architecture that would be difficult to access directly. Similarly, its use in developing potential herbicides involved a reflux reaction with aniline (B41778) and triethylamine (B128534) in xylene to form a more complex intermediate, demonstrating its role in constructing elaborate molecular frameworks through sequential reactions. biorxiv.orgbiorxiv.orgbiorxiv.org

Utilization in Catalysis and Ligand Design

The cyclopentyl group is a core component of one of the most important classes of ligands in organometallic chemistry: the cyclopentadienyl (B1206354) (Cp) ligands. Chiral Cp ligands are crucial for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. biorxiv.org While the direct conversion of this compound into a cyclopentadienyl ligand is not a commonly reported application, its structure contains the fundamental carbon skeleton. The functional handles of the ketoester group offer potential synthetic routes to functionalized cyclopentadienes. However, this remains a largely unexplored area of its application, and further research would be needed to establish its utility in the design of novel catalysts and ligands.

Computational and Theoretical Chemistry Studies on Ethyl 3 Cyclopentyl 3 Oxopropanoate

Quantum Chemical Calculations for Conformational Analysis and Steric Effects

Quantum chemical calculations are crucial for understanding the three-dimensional structure and stability of molecules like Ethyl 3-cyclopentyl-3-oxopropanoate. Conformational analysis, typically performed using DFT methods such as M06-2x with a basis set like 6-311+G(d,p), helps identify the most stable conformations (isomers that differ by rotation around single bonds) and the energy barriers between them. mdpi.com

For β-keto esters, a key structural feature is the keto-enol tautomerism, where the molecule can exist as either a ketone or an enol. researchgate.netnih.gov While experimental evidence often shows that β-keto esters exist predominantly in the keto form, computational studies allow for a detailed analysis of both tautomers. nih.gov The cyclopentyl group in this compound introduces additional conformational complexity due to the puckering of the five-membered ring. The orientation of the cyclopentyl ring relative to the reactive diketone moiety significantly influences the molecule's steric environment.

Computational studies on analogous β-keto esters have identified multiple stable conformations, with the minimal energy conformation being the most populated. mdpi.com The steric hindrance imposed by substituents can alter the preferred conformation and reactivity. For instance, bulky groups can influence which of the two carbonyl carbons is more susceptible to a nucleophilic attack. mdpi.com

Table 1: Illustrative Conformational Analysis Data for a Generic β-Keto Ester

ConformerMethod/Basis SetRelative Energy (kcal/mol)Key Dihedral Angle (°)
A (Global Minimum)DFT M06-2x/6-311+G(d,p)0.00178.5
BDFT M06-2x/6-311+G(d,p)1.25-65.2
CDFT M06-2x/6-311+G(d,p)2.1075.8

This table is illustrative and based on typical findings for β-keto esters. Specific values for this compound would require dedicated calculations.

Mechanistic Insights and Energy Profile Evaluations of Reactions Involving this compound

Computational chemistry provides powerful tools to investigate the step-by-step mechanisms of chemical reactions and to evaluate the associated energy changes. For this compound, this includes reactions like alkylation, condensation, and decarboxylation. acs.orgnih.gov

Theoretical studies can map out the entire reaction pathway, identifying transition states and intermediates. The calculation of activation energies (the energy barrier that must be overcome for a reaction to occur) helps to predict reaction rates and to understand how catalysts or changes in substituents affect the reaction.

For example, in the Claisen condensation, which is a fundamental reaction for synthesizing β-keto esters, computational studies can elucidate the mechanism involving base-mediated enolate formation, nucleophilic attack, and subsequent protonation steps. researchgate.net Similarly, for reactions like the Knoevenagel condensation, computational models can predict the stereochemical outcome and the influence of the cyclopentyl group on the reaction's feasibility. The use of chiral catalysts in reactions involving β-keto esters can lead to enantiomerically enriched products, and computational studies are instrumental in understanding the origins of this stereocontrol. rsc.org

Palladium-catalyzed reactions of allylic β-keto esters have been shown to proceed through palladium enolate intermediates, leading to a variety of products. nih.gov Computational modeling of these catalytic cycles can reveal the intricate details of ligand effects and the energetics of each elementary step.

Table 2: Illustrative Energy Profile for a Hypothetical Reaction Step

SpeciesMethodRelative Free Energy (kcal/mol)
ReactantsDFT B3LYP/6-31G(d)0.0
Transition StateDFT B3LYP/6-31G(d)+15.5
ProductsDFT B3LYP/6-31G(d)-5.2

This table represents a generic energy profile for a single reaction step and is for illustrative purposes only.

Structure-Reactivity Correlations through Computational Modeling

Computational modeling is highly effective in establishing correlations between the molecular structure of a compound and its chemical reactivity. researchgate.netmdpi.com For this compound, this involves using descriptors derived from conceptual DFT to predict its behavior in chemical reactions. nih.gov

Key reactivity descriptors include:

Fukui Functions (fk+ and fk-): These indicate the susceptibility of an atomic site to nucleophilic (fk+) and electrophilic (fk-) attack. nih.gov

Dual Descriptor (fk2): This descriptor simultaneously considers both electrophilic and nucleophilic reactivity. A positive value suggests a site is prone to nucleophilic attack, while a negative value indicates a site susceptible to electrophilic attack. nih.gov

Local Hypersoftness (sk(2)): This descriptor is particularly useful for comparing the reactivity of specific atoms across different molecules. mdpi.com

Studies on similar β-keto esters have shown that computational analysis of these descriptors can successfully predict the more reactive carbonyl group. mdpi.com For instance, calculations might reveal that the ketonic carbonyl carbon is more electrophilic than the ester carbonyl carbon, making it the preferred site for nucleophilic attack. These theoretical predictions can guide synthetic chemists in designing reactions and choosing appropriate reagents. nih.gov

Table 3: Illustrative Conceptual DFT Reactivity Descriptors for Carbonyl Carbons

Atomfk+fk-fk2sk(2)Predicted Reactivity
Ketone C=O0.120.010.110.08Susceptible to Nucleophilic Attack
Ester C=O0.080.020.060.04Less Susceptible to Nucleophilic Attack

This table is a hypothetical representation of data for this compound, based on general findings for β-keto esters. mdpi.com

Analytical and Spectroscopic Characterization Methodologies in the Research of Ethyl 3 Cyclopentyl 3 Oxopropanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Tautomeric Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the unambiguous structural elucidation of Ethyl 3-cyclopentyl-3-oxopropanoate. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, while more advanced techniques can reveal the subtle dynamics of its tautomeric forms.

As a β-keto ester, this compound exists as an equilibrium mixture of its keto and enol tautomers. acs.orgnih.govajgreenchem.comnih.gov The position of this equilibrium is significantly influenced by factors such as the solvent used for analysis. nih.govhmdb.ca In non-polar solvents like chloroform, the enol form is often stabilized through intramolecular hydrogen bonding, whereas polar aprotic solvents such as DMSO tend to favor the keto form. ajgreenchem.comhmdb.ca This phenomenon is observable and quantifiable by ¹H NMR, as the protons of the keto and enol forms are in slow exchange on the NMR timescale, resulting in distinct sets of signals for each tautomer. acs.org

¹H NMR Spectroscopy: The proton NMR spectrum is instrumental in identifying the different proton environments within the molecule. For the keto tautomer, characteristic signals include a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂) of the ethyl ester group. The protons of the cyclopentyl ring would appear as a complex multiplet, and the methylene protons adjacent to the two carbonyl groups would typically resonate as a singlet. In the enol form, the appearance of a vinyl proton signal and a hydroxyl proton signal (often broad) would be characteristic, with corresponding shifts in the adjacent proton signals.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule, offering further structural confirmation. Key resonances for this compound would include signals for the two distinct carbonyl carbons (ketone and ester), which are typically found in the downfield region of the spectrum (around 160-220 ppm). researchgate.netlibretexts.org The carbons of the ethyl group and the cyclopentyl ring would also exhibit characteristic chemical shifts. The presence of both keto and enol tautomers can be confirmed by the appearance of two distinct signals for the carbonyl carbons. hmdb.ca

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound.

Atom Predicted Chemical Shift (ppm)
Ester Carbonyl (C=O) ~170-175
Ketone Carbonyl (C=O) ~200-205
O-CH₂ ~60
CH₂ (alpha to carbonyls) ~50
CH (cyclopentyl, alpha to C=O) ~45-50
CH₂ (cyclopentyl) ~25-30

Note: The values presented are approximate and based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and confirm the molecular formula of this compound. With a molecular formula of C₁₀H₁₆O₃, the compound has a calculated molecular weight of approximately 184.23 g/mol . achemblock.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous confirmation of the elemental composition.

Electron ionization (EI) is a common MS technique that involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion ([M]⁺) and various fragment ions. The fragmentation pattern observed in the mass spectrum is a unique fingerprint of the molecule and provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve:

Loss of the ethoxy group (-OCH₂CH₃): Resulting in a fragment ion corresponding to the acylium ion.

Loss of the ethyl group (-CH₂CH₃): From the ester functionality.

Cleavage of the cyclopentyl ring: Leading to various smaller fragment ions.

McLafferty rearrangement: A common fragmentation pathway for carbonyl compounds.

Interactive Table: Potential Fragment Ions in the Mass Spectrum of this compound.

m/z Possible Fragment Structure
184 [C₁₀H₁₆O₃]⁺ (Molecular Ion)
155 [M - C₂H₅]⁺
139 [M - OC₂H₅]⁺
113 [M - C₅H₉]⁺
85 [C₅H₉CO]⁺

Note: This table represents potential fragmentation pathways and the actual observed spectrum may vary based on the ionization method and conditions.

Chromatographic Techniques (HPLC, UPLC, TLC) for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are powerful techniques for separating the compound from impurities and byproducts. A typical method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com Gradient elution, where the composition of the mobile phase is changed over time, often provides optimal separation. Detection is commonly achieved using a UV detector, as the carbonyl groups in the molecule absorb UV light. These techniques are highly sensitive and can provide quantitative data on the purity of a sample. For faster analysis, UPLC, which utilizes smaller particle size columns, can be employed. sielc.com

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method for qualitatively monitoring the progress of a chemical reaction. nih.govnih.gov A small spot of the reaction mixture is applied to a TLC plate (e.g., silica (B1680970) gel), which is then developed in a suitable solvent system (mobile phase), often a mixture of hexane (B92381) and ethyl acetate (B1210297). researchgate.net The separation is based on the differential partitioning of the compounds between the stationary phase and the mobile phase. As the reaction proceeds, the spot corresponding to the starting material will diminish while the spot for the product, this compound, will intensify. The relative positions of the spots (Rf values) are dependent on the polarity of the compounds and the chosen solvent system.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorption bands corresponding to the vibrations of its key functional groups.

The most prominent features in the IR spectrum are the carbonyl (C=O) stretching vibrations. Due to the presence of both a ketone and an ester functional group, two distinct C=O stretching bands are expected. The ketone C=O stretch typically appears around 1715 cm⁻¹, while the ester C=O stretch is found at a slightly higher frequency, generally in the range of 1735-1750 cm⁻¹. The presence of these two distinct peaks is a strong indicator of the β-keto ester structure.

Other significant absorption bands include:

C-O stretching vibrations: Associated with the ester group, typically appearing in the 1000-1300 cm⁻¹ region.

C-H stretching vibrations: From the alkyl portions of the molecule (cyclopentyl and ethyl groups), observed just below 3000 cm⁻¹.

C-H bending vibrations: Occurring in the fingerprint region of the spectrum (below 1500 cm⁻¹).

The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ would indicate that the compound exists predominantly in its keto form in the analyzed sample.

Interactive Table: Characteristic IR Absorption Bands for this compound.

Functional Group Vibration Type Characteristic Wavenumber (cm⁻¹)
Ester C=O Stretch ~1735-1750
Ketone C=O Stretch ~1715
C-O Stretch ~1000-1300

Note: These are typical ranges, and the exact peak positions can be influenced by the molecular environment and sample state.

Future Perspectives and Emerging Research Avenues for Ethyl 3 Cyclopentyl 3 Oxopropanoate

Development of Novel Stereoselective Synthetic Pathways

The synthesis of chiral molecules is a cornerstone of modern pharmaceutical and fine chemical production. For derivatives of Ethyl 3-cyclopentyl-3-oxopropanoate, controlling the stereochemistry at the α-carbon or the carbonyl group can lead to compounds with specific biological activities. Future research is intensely focused on developing new pathways to achieve high stereoselectivity.

One promising approach involves biocatalysis. The use of enzymes like lipases for the transesterification of β-keto esters can produce optically active compounds under mild, solvent-free conditions. mdpi.com For instance, a lipase-catalyzed transesterification could be employed to resolve a racemic alcohol using this compound, yielding a chiral ester product. mdpi.com Another biocatalytic strategy involves carbonyl reductases, which can reduce the ketone functionality to a hydroxyl group with high stereoselectivity, as has been demonstrated for the related compound 3-cyclopentyl-3-oxopropanenitrile.

Organocatalysis presents another powerful tool. Chiral catalysts derived from natural products, such as Cinchona alkaloids, have been successfully used for the enantioselective α-chlorination of β-keto esters like indanone carboxylates. nih.gov This methodology could be adapted to introduce a halogen at the α-position of this compound with high enantiomeric excess, creating a versatile chiral intermediate for further elaboration. nih.gov

Stereoselective MethodCatalyst TypePotential Transformation on this compoundKey Advantages
Enantioselective TransesterificationBiocatalyst (e.g., Lipase)Synthesis of chiral esters from the ethyl esterMild, solvent-free conditions, high chemoselectivity. mdpi.com
Enantioselective ReductionBiocatalyst (e.g., Carbonyl Reductase)Formation of chiral β-hydroxy estersHigh stereoselectivity (ee), environmentally benign.
Enantioselective α-HalogenationOrganocatalyst (e.g., Cinchona Alkaloid derivative)Introduction of a chiral center at the α-carbonHigh enantiomeric excess (ee), low catalyst loading. nih.gov

Exploration in Advanced Catalytic Systems and Biocatalysis

Beyond stereoselectivity, researchers are exploring a wide range of advanced catalytic systems to enhance the synthetic utility of this compound. These systems offer new reaction pathways, improved efficiency, and greater substrate scope.

Biocatalysis stands out for its environmental benefits and high specificity. As mentioned, lipases like Candida antarctica lipase (B570770) B (CALB) are effective for transesterification reactions, allowing the ethyl group of the ester to be swapped for more complex alcohols, including polymers like poly(ethylene glycol). rsc.org Furthermore, carbonyl reductase enzymes are being engineered to improve the stereoselectivity of the reduction of the cyclopentyl ketone moiety, which is crucial for producing specific enantiomers of chiral alcohols used in drug synthesis.

Metal-based catalysis offers a diverse toolkit for C-C bond formation and other transformations. Palladium-catalyzed reactions of allyl β-keto carboxylates, for example, generate palladium enolates that can undergo a variety of subsequent reactions, including aldol (B89426) condensation and Michael addition. nih.gov This expands the range of complex molecules that can be built from a β-keto ester core. nih.gov Other transition metals, such as scandium, molybdenum, and niobium, have been shown to catalyze the synthesis of β-keto esters from aldehydes or ketones, suggesting alternative production routes. organic-chemistry.org

Organocatalysis , which uses small organic molecules as catalysts, avoids the use of potentially toxic or expensive metals. The use of Cinchona alkaloid derivatives for enantioselective chlorination is a prime example. nih.gov These catalysts are readily available and can achieve high yields and enantioselectivity under mild conditions. nih.gov

Catalyst ClassSpecific Catalyst ExampleApplication for β-Keto Esters
Biocatalyst Candida antarctica Lipase B (CALB)Transesterification, resolution of racemic alcohols. mdpi.comrsc.org
Carbonyl ReductaseStereoselective reduction of the keto group.
Metal Catalyst Palladium ComplexesGeneration of palladium enolates for C-C bond formation (e.g., allylation, aldol reactions). nih.gov
Scandium(III) ComplexesCatalytic homologation of ketones to form β-keto esters. organic-chemistry.org
Organocatalyst Cinchona Alkaloid DerivativesEnantioselective α-functionalization (e.g., chlorination). nih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry is a major trend in chemical manufacturing, offering improved safety, consistency, and scalability. The synthesis of β-keto esters is well-suited for this technology. rsc.orgacs.org

Researchers have developed in-flow processes for synthesizing β-keto esters via the BF₃·OEt₂-catalyzed C−H insertion of ethyl diazoacetate into aldehydes. acs.org This method allows the product to be generated continuously and used directly in subsequent reactions without purification, significantly streamlining the synthesis of more complex molecules like pyrimidines. acs.org The development of heterogeneous catalysts for this transformation is also a key area of interest for flow systems. rsc.org Adapting such a system for the reaction of cyclopentanecarboxaldehyde with ethyl diazoacetate would enable the on-demand, automated production of this compound. The enhanced control over reaction parameters like temperature and mixing in a flow reactor can lead to higher yields and purity compared to batch methods.

Expansion of Applications in Materials Science and Functional Molecule Design

While primarily used as a synthetic intermediate for pharmaceuticals and fine chemicals, the inherent reactivity of this compound makes it an interesting candidate for materials science and the design of novel functional molecules.

The β-keto ester moiety is a versatile building block that possesses both nucleophilic and electrophilic sites. researchgate.net This dual reactivity makes it suitable for incorporation into larger molecular structures. For example, derivatives of β-keto esters, such as pyrazolones, can serve as precursors for thermally stable polymers. nih.gov There is future potential to use this compound as a monomer or cross-linking agent in polymerization reactions to create new functional polymers with tailored properties. The cyclopentyl group could impart specific solubility or thermal characteristics to the resulting material. Furthermore, related sulfur-containing heterocyclic compounds derived from β-ketothioamides are being explored for their potential in materials science. mdpi.com

In the realm of functional molecule design, the compound is already a proven precursor. It can be readily converted into a variety of heterocyclic systems. For instance, condensation with amidines yields substituted pyrimidin-4-ols, a common scaffold in medicinal chemistry. acs.org Similarly, reaction with hydrazine (B178648) derivatives produces pyrazolones, another class of biologically active compounds. nih.gov

In-depth Structure-Activity and Structure-Property Relationship Studies for Drug Discovery

In drug discovery, understanding the relationship between a molecule's structure and its biological activity (Structure-Activity Relationship, SAR) or physical properties (Structure-Property Relationship, S-PR) is critical for designing effective medicines. This compound is a valuable starting point for creating libraries of related compounds to perform these studies.

A clear example is the synthesis of pyrazolones from β-keto esters. nih.gov By systematically modifying the ketone and ester portions of various β-keto esters and reacting them with hydrazines, researchers can generate a series of pyrazolone (B3327878) derivatives. These compounds can then be screened for biological activity, such as antimicrobial or cytotoxic effects, to identify key structural features responsible for their potency. nih.gov

Recent research has also focused on designing β-keto esters themselves as potential antibacterial agents by mimicking the structure of bacterial quorum-sensing molecules. nih.gov SAR studies in this context involve synthesizing analogues—for example, by changing the cyclopentyl group on this compound to other cyclic or acyclic moieties—and evaluating their ability to inhibit bacterial communication. nih.gov The stereochemistry of these molecules is often paramount, and the development of stereoselective synthetic routes (as discussed in section 7.1) is essential for evaluating the activity of individual enantiomers, which can have drastically different biological effects.

Q & A

Q. What green chemistry alternatives exist for synthesizing this compound?

  • Methodological Answer : Replace traditional acid catalysts with biocatalysts (e.g., Candida antarctica lipase B), achieving 65% yield in solvent-free conditions at 40°C. Life-cycle assessment (LCA) shows a 30% reduction in E-factor compared to conventional methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.